[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with two chlorine atoms and a carboxylate group, along with a carbamoylmethyl group attached to a methylphenyl moiety. Its unique structure makes it a subject of interest for chemists and researchers exploring new synthetic pathways and applications.
Preparation Methods
The synthesis of [(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials, such as 3,6-dichloropyridine-2-carboxylic acid and (2-methylphenyl)carbamoylmethyl chloride, under controlled temperature and solvent conditions.
Chemical Reactions Analysis
[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound, involving palladium-catalyzed cross-coupling of boronic acids with halides.
Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to desired biological or chemical effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3,6-dichloropyridine-2-carboxylate: Lacks the carbamoylmethyl group, which may affect its reactivity and applications.
(2-Methylphenyl)carbamoyl]methyl pyridine-2-carboxylate: Lacks the chlorine substituents, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-4-2-3-5-11(9)18-13(20)8-22-15(21)14-10(16)6-7-12(17)19-14/h2-7H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXAOOVUSGCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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